2-Benzyloxymethyl-4-isopropyl-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the one-pot synthesis methods described in papers and demonstrate the efficiency of creating imidazole compounds by combining precursors such as benzyl halides or aminophenyl compounds with other reactants like isocyanides or aldehydes. These methods are advantageous for their simplicity and high yields. The synthesis of polymers containing imidazole units, as mentioned in paper , involves N-C coupling reactions, which are similar to those used for synthesizing poly(aryl ether)s and poly(benzimidazole sulfone)s.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in papers and . The crystal structure analysis reveals the planarity of the imidazole ring and its interactions with other substituents, which can influence the physical and chemical properties of the compound.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the azoimidazoles synthesized in paper can react with ruthenium(III) chloride to form complexes with different isomeric structures. The reactivity of imidazole derivatives can be exploited in the design of new materials and pharmaceuticals, as they can form bonds with metals and other organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. High glass transition temperatures and good thermal stability are notable properties of polymers containing imidazole units, as reported in paper . The solubility in organic solvents and the ability to form flexible films are also important characteristics. The antimicrobial and antioxidant activities of certain imidazole derivatives are highlighted in paper , indicating their potential in medical applications. The electronic and spatial structure of these molecules, as well as their interactions at the molecular level, are crucial for understanding their function and behavior in various environments.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of imidazole derivatives, including compounds structurally similar to 2-Benzyloxymethyl-4-isopropyl-1H-imidazole, has been a subject of interest due to their potential applications in various fields. For instance, Jiang et al. (2007) synthesized a compound with a conjugated system involving imidazole and phenyl groups, highlighting the structural diversity achievable with imidazole derivatives (Jiang et al., 2007).
Pharmaceutical Research
- In pharmaceutical research, imidazole compounds have been identified as potent and selective agonists of the TAAR1 receptor. Galley et al. (2012) discussed the optimization of imidazole compounds, emphasizing their significance in the development of new drugs (Galley et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(phenylmethoxymethyl)-5-propan-2-yl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(2)13-8-15-14(16-13)10-17-9-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXAYWQAGBEISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446487 | |
Record name | 2-BENZYLOXYMETHYL-4-ISOPROPYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxymethyl-4-isopropyl-1H-imidazole | |
CAS RN |
178982-67-7 | |
Record name | 2-BENZYLOXYMETHYL-4-ISOPROPYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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